molecular formula C34H44O19 B1237035 Myricoside CAS No. 76076-04-5

Myricoside

Cat. No.: B1237035
CAS No.: 76076-04-5
M. Wt: 756.7 g/mol
InChI Key: KAKUSAKVVYFENV-SBLIKUSGSA-N
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Description

. It belongs to the class of phenylpropanoids, which are known for their diverse biological activities. Myricoside has a molecular formula of C34H44O19 and a molecular weight of 756.70 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myricoside is primarily isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents to separate the compound from the plant material. The plant Phlomis oppositiflora is harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and purified using chromatographic techniques to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The plant material is processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Myricoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Myricoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Myricoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Myricoside: this compound stands out due to its unique combination of phenylpropanoid structure and diverse biological activities. Unlike other similar compounds, this compound has shown promising results in various therapeutic applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O19/c1-15-24(42)28(52-33-30(45)34(46,13-36)14-48-33)25(43)32(49-15)53-29-26(44)31(47-9-8-17-3-6-19(38)21(40)11-17)50-22(12-35)27(29)51-23(41)7-4-16-2-5-18(37)20(39)10-16/h2-7,10-11,15,22,24-33,35-40,42-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKUSAKVVYFENV-SBLIKUSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)OC5C(C(CO5)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myricoside
Reactant of Route 2
Myricoside
Reactant of Route 3
Myricoside
Reactant of Route 4
Myricoside
Reactant of Route 5
Myricoside
Reactant of Route 6
Myricoside

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